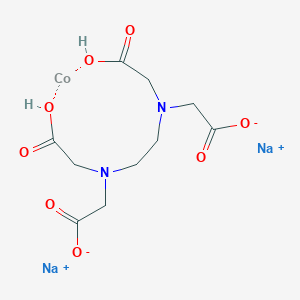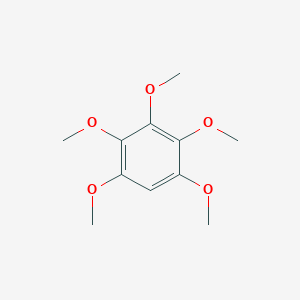
Cobalt disodium ethylenediaminetetraacetate
Overview
Description
Cobalt disodium ethylenediaminetetraacetate is a compound where cobalt(2+) ions are bound to the ethylenediaminetetraacetate (EDTA) molecule . It’s a variant of EDTA where cobalt replaces the hydrogen atoms .
Chemical Reactions Analysis
In an electrochemical investigation, it was found that the addition of EDTA to a chloride electrolyte significantly shifts the reduction reaction potential of cobalt in a more negative direction while slightly altering the discharging potential of manganese . This is crucial in promoting the deposition of the Co-Mn alloy .Scientific Research Applications
Cyanide Antidote
Dicobalt edetate was developed as a cyanide antidote based on the known ability of cobalt to form stable complexes with cyanide . One mole of cobalt binds to 6 moles of cyanide, creating the less toxic Cobalt cyanides which can be excreted in the urine . However, it can be very toxic and cause seizures, upper airway oedema, chest pain, hypotension, vomiting, rashes and dyspnoea especially in those who have not been exposed to cyanide . Other antidotes such as hydroxocobalamin or sodium thiosulphate are preferred .
Quality Control Tool
The capability of complexometric EDTA titrimetry to determine the nominal concentration of the analyte in aqueous single-element standard solutions with an expected expanded uncertainty U of <0.2 % is investigated . A calibration solutions Astasol ® and a standard solutions from internationally recognized producers are tested .
Cyanide Binders
Hydroxocobalamin is a precursor to cyanocobalamin (Vitamin B12). It is designed with a cobalt atom that binds cyanide, forming cyanocobalamin . This non-toxic product is excreted in the urine .
Mechanism of Action
Target of Action
Disodium cobalt edetate, also known as Cobalt disodium ethylenediaminetetraacetate, primarily targets cyanide ions in the body . It is known for its ability to form stable complexes with cyanide .
Mode of Action
The compound works by binding to cyanide ions to form less toxic cobalt cyanides . Specifically, one mole of cobalt can bind to six moles of cyanide, creating these less toxic complexes . This interaction reduces the toxicity of cyanide in the body .
Biochemical Pathways
The primary biochemical pathway affected by disodium cobalt edetate is the cyanide detoxification pathway . By binding to cyanide ions, the compound prevents cyanide from inhibiting cellular respiration, a process that cyanide typically disrupts .
Pharmacokinetics
The pharmacokinetics of disodium cobalt edetate involve its distribution throughout the body following intravenous administration, where it binds to cyanide ions . The resulting less toxic cobalt cyanides are then excreted in the urine . .
Result of Action
The primary result of disodium cobalt edetate’s action is the detoxification of cyanide in the body . By converting cyanide into less toxic cobalt cyanides, the compound helps to mitigate the harmful effects of cyanide poisoning .
Action Environment
The efficacy and stability of disodium cobalt edetate can be influenced by various environmental factors. For instance, the presence of other chelating agents or ions in the body could potentially affect the compound’s ability to bind to cyanide . Therefore, it is crucial to consider these factors when using disodium cobalt edetate as a treatment for cyanide poisoning .
Future Directions
properties
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJJVEZLQWBJLT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CoN2Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14931-83-0 (Parent) | |
| Record name | Disodium cobalt EDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015137094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium cobalt edetate | |
CAS RN |
15137-09-4 | |
| Record name | Disodium cobalt EDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015137094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt disodium ethylenediaminetetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)






